N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound featuring an imidazo[1,2-b]pyrazole scaffold
Mechanism of Action
Target of Action
The primary target of the compound N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is the mTOR (mammalian target of rapamycin) protein . mTOR is a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
Mode of Action
This compound interacts with its target, the mTOR protein, by inhibiting its activity . This inhibition occurs in an ATP-competitive manner, meaning that the compound competes with ATP for binding to the mTOR protein . The inhibition of mTOR leads to a decrease in the phosphorylation of key downstream effectors, such as AKT and S6 .
Biochemical Pathways
The inhibition of mTOR by this compound affects several biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . By inhibiting mTOR, the compound reduces the phosphorylation of AKT and S6, key components of this pathway . This leads to a decrease in cell proliferation and an increase in cell cycle arrest .
Result of Action
The result of the action of this compound is a significant anti-proliferative activity, especially against non-small cell lung cancer cells . This is due to the compound’s ability to inhibit mTOR, leading to a decrease in the phosphorylation of AKT and S6, and subsequently, a decrease in cell proliferation and an increase in cell cycle arrest .
Biochemical Analysis
Biochemical Properties
The compound N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide plays a crucial role in biochemical reactions .
Cellular Effects
This compound has been shown to influence cell function . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process . It may interact with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share a similar core structure and have been studied for their anti-proliferative activity against cancer cells.
Indole derivatives: Often used in medicinal chemistry, these compounds can be compared to imidazo[1,2-b]pyrazole derivatives in terms of their biological activity and solubility properties.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is unique due to its trifluoromethoxy group, which can enhance its metabolic stability and bioavailability. Additionally, the imidazo[1,2-b]pyrazole scaffold provides a versatile platform for further functionalization and optimization in drug development .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)24-12-3-1-11(2-4-12)14(23)19-7-8-21-9-10-22-13(21)5-6-20-22/h1-6,9-10H,7-8H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEFTSNEHIRVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN2C=CN3C2=CC=N3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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